Cas no 63206-77-9 ([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one structure](https://ja.kuujia.com/scimg/cas/63206-77-9x500.png)
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
- 2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
- AKOS006310095
- BS-17828
- MFCD13193348
- 63206-77-9
- SCHEMBL3519381
- 2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
- 1,2,4-triazolo[4,3-a]pyrimidinone
- CS-0161991
- D82733
- AKOS022174545
- ZCVBEVJBVLYBBU-UHFFFAOYSA-N
- DTXSID50608590
- SCHEMBL10758387
-
- MDL: MFCD13193348
- インチ: InChI=1S/C5H4N4O/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10)
- InChIKey: ZCVBEVJBVLYBBU-UHFFFAOYSA-N
- ほほえんだ: C1=CN2C(=NN=C2O)N=C1
計算された属性
- せいみつぶんしりょう: 136.03900
- どういたいしつりょう: 136.03851076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- PSA: 63.05000
- LogP: -0.58240
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35480-1g |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 95% | 1g |
¥1619.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO896-200mg |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 95+% | 200mg |
1259.0CNY | 2021-07-17 | |
abcr | AB548089-250 mg |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one; . |
63206-77-9 | 250MG |
€362.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D750433-100mg |
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 95+% | 100mg |
$80 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO896-250mg |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 95+% | 250mg |
2011CNY | 2021-05-07 | |
abcr | AB548089-250mg |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one; . |
63206-77-9 | 250mg |
€153.40 | 2025-02-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA855-250mg |
2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
63206-77-9 | 95% | 250mg |
¥785.0 | 2024-04-18 | |
1PlusChem | 1P00ELAY-250mg |
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 95% | 250mg |
$44.00 | 2024-04-22 | |
A2B Chem LLC | AG79994-100mg |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 95% | 100mg |
$33.00 | 2024-04-19 | |
Aaron | AR00ELJA-100mg |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one |
63206-77-9 | 98% | 100mg |
$31.00 | 2025-02-10 |
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-oneに関する追加情報
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one (CAS No. 63206-77-9): A Comprehensive Overview
[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one (CAS No. 63206-77-9) is a versatile and structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one.
Chemical Properties: [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound with a molecular formula of C8H6N4O. It has a molecular weight of 178.16 g/mol and is characterized by its planar structure and high stability. The compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
Synthesis Methods: The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one can be achieved through several routes. One common method involves the reaction of 3-amino-1H-pyrazole-5-carbonitrile with formamide in the presence of an acid catalyst. Another approach involves the cyclocondensation of 1H-pyrazole-3-carbaldehyde with urea or thiourea. These synthetic methods have been optimized to improve yield and purity, making the compound readily available for further research and development.
Biological Activities: [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one has been extensively studied for its diverse biological activities. One of its most notable properties is its potent antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Recent studies have also shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of viral replication and the modulation of cellular signaling pathways.
Pharmacological Applications: The potential therapeutic applications of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one are vast. In the field of antiviral therapy, it has shown promise as a lead compound for the development of new drugs against viral infections. Its antitumor properties make it a valuable candidate for cancer research and drug discovery. Additionally, some studies have explored its potential as an anti-inflammatory agent and neuroprotective agent.
Clinical Trials: While [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one itself may not be directly used in clinical trials due to its structural complexity and potential side effects, its derivatives have shown promising results in preclinical studies. Several analogs have entered early-stage clinical trials for various indications, including viral infections and cancer. These trials aim to evaluate the safety and efficacy of these compounds in human subjects.
Recent Research Advancements: Recent advancements in computational chemistry and high-throughput screening have significantly accelerated the discovery and optimization of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one-based compounds. Machine learning algorithms have been employed to predict the biological activity and pharmacokinetic properties of these compounds, enabling researchers to identify more potent and selective derivatives. Furthermore, structural biology techniques such as X-ray crystallography have provided insights into the binding modes and mechanisms of action of these compounds at the molecular level.
Safety Considerations: As with any chemical compound used in pharmaceutical research, safety considerations are paramount. Preclinical toxicology studies have generally shown that [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one and its derivatives are well-tolerated at therapeutic doses. However, further studies are needed to fully understand their long-term safety profiles.
FUTURE DIRECTIONS: The future outlook for [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one-based compounds is promising. Ongoing research aims to optimize their pharmacological properties through structure-based drug design and combinatorial chemistry approaches. Additionally, efforts are being made to develop prodrugs that enhance their bioavailability and reduce side effects.
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